7-Bromoquinolin-5-amine
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Overview
Description
7-Bromoquinolin-5-amine (CAS Number: 1588440-90-7) is a chemical compound with the molecular formula C9H7BrN2 . It is also known by the IUPAC name 7-bromo-5-quinolinamine . The compound is a solid and should be stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One notable approach is the Combes/Conrad–Limpach quinoline synthesis , which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .
Scientific Research Applications
Catalytic Synthesis
7-Bromoquinolin-5-amine is used in palladium-catalyzed amination reactions. Wang et al. (2003) demonstrated its use in microwave-assisted amination of aryl bromides, yielding aminoquinolines efficiently under microwave conditions (Wang, Magnin, & Hamann, 2003).
Reactivity Studies
Pomorski et al. (2010) explored the reactivity of derivatives of 3-bromoquinoline, which can be related to this compound, with potassium amide in liquid ammonia (Pomorski, Hertog, Buurman, & Bakker, 2010).
Synthesis of PI3K/mTOR Inhibitors
Lei et al. (2015) reported the synthesis of compounds from bromoquinoline derivatives, which are important intermediates in PI3K/mTOR inhibitors (Lei et al., 2015).
Antiplasmodial Drug Development
Hostyn et al. (2005) synthesized 7H-Indolo[2,3-c]quinoline from 3-bromoquinoline, leading to new antiplasmodial drugs (Hostyn et al., 2005).
Antimicrobial Applications
Krishna (2018) synthesized 5-amino-7-bromoquinolin-8-ol sulfonate derivatives with significant antimicrobial activities (Krishna, 2018).
Sigma Receptor Binding Studies
Fan et al. (2011) synthesized derivatives of aminobutyl-benzamides, including 5-bromoquinoline derivatives, for binding σ1 and σ2 receptors (Fan, Lever, & Lever, 2011).
Synthesis of Quinoline Derivatives
Choi et al. (2002) discussed the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, starting from bromoquinoline derivatives (Choi, Kim, & Chi, 2002).
Safety and Hazards
- Safety Data Sheet : Link
Mechanism of Action
Target of Action
Quinoline, a related compound, has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, suggesting that 7-Bromoquinolin-5-amine may also interact with biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Quinoline and its analogues are known to influence a variety of biological and pharmaceutical activities .
Result of Action
Given its structural similarity to quinoline, it may have similar biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Bromoquinolin-5-amine are not fully understood yet. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative .
Cellular Effects
Quinoline derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Properties
IUPAC Name |
7-bromoquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSQRUCHYXVDQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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